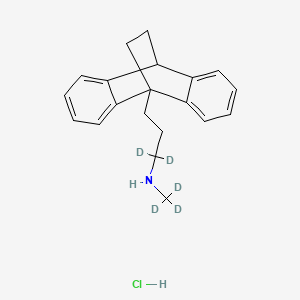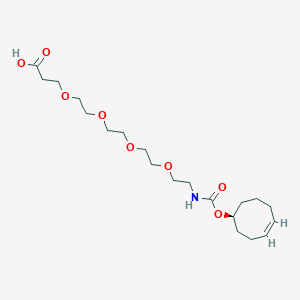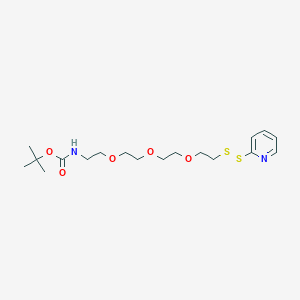
Boc-amino-PEG3-SSPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-amino-PEG3-SSPy involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The PEG chain is then introduced, followed by the attachment of the pyridyl disulfide (SSPy) moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boc-amino-PEG3-SSPy undergoes various chemical reactions, including:
Cleavage Reactions: The disulfide bond in the SSPy moiety can be cleaved under reducing conditions, releasing the attached drug.
Substitution Reactions: The pyridyl disulfide group can react with thiol-containing compounds, forming a stable thioether bond
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.
Thiol-Containing Compounds: Cysteine and glutathione are often used in substitution reactions
Major Products Formed
Aplicaciones Científicas De Investigación
Boc-amino-PEG3-SSPy is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Mecanismo De Acción
Boc-amino-PEG3-SSPy functions as a cleavable linker in ADCs. The disulfide bond in the SSPy moiety is cleaved under reducing conditions, typically found in the intracellular environment of cancer cells. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, facilitating its delivery to the target site .
Comparación Con Compuestos Similares
Similar Compounds
Boc-amino-PEG2-SSPy: Contains two units of PEG and functions similarly as a cleavable linker.
Boc-amino-PEG4-SSPy: Contains four units of PEG, offering different solubility and stability properties
Uniqueness
Boc-amino-PEG3-SSPy is unique due to its balance of three PEG units, providing an optimal combination of solubility, stability, and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .
Propiedades
Fórmula molecular |
C18H30N2O5S2 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H30N2O5S2/c1-18(2,3)25-17(21)20-8-9-22-10-11-23-12-13-24-14-15-26-27-16-6-4-5-7-19-16/h4-7H,8-15H2,1-3H3,(H,20,21) |
Clave InChI |
OGIQCMJCRMSZRE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)
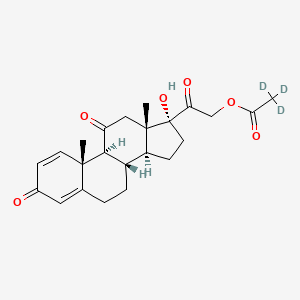

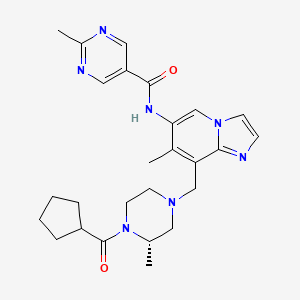
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)

